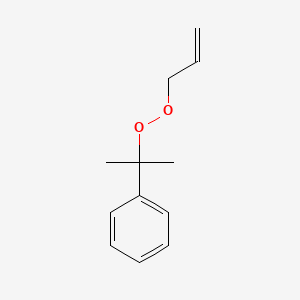
Allyl cumyl peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl cumyl peroxide is an organic peroxide with the chemical formula C12H16O2 . It is a compound of significant interest due to its applications in various chemical processes, particularly in polymerization and oxidation reactions. Organic peroxides, including this compound, are known for their ability to decompose and generate free radicals, which are highly reactive species used in initiating polymerization reactions.
準備方法
Synthetic Routes and Reaction Conditions: Allyl cumyl peroxide can be synthesized through the reaction of cumyl hydroperoxide with allyl alcohol. The reaction typically occurs under acidic conditions, which facilitate the formation of the peroxide bond. The general reaction scheme is as follows: [ \text{Cumyl hydroperoxide} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic substances that can promote the formation of the peroxide bond. The reaction is usually carried out at controlled temperatures to prevent the decomposition of the peroxide.
化学反応の分析
Types of Reactions: Allyl cumyl peroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form cumyl alcohol and allyl alcohol.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles can be employed to substitute the peroxide group.
Major Products Formed:
Oxidation: Products include oxidized organic compounds.
Reduction: Products include cumyl alcohol and allyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Allyl cumyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator for free radical polymerization, which is essential in the production of various polymers and plastics.
Biology: It is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical biology.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of rubber, plastics, and other materials that require controlled polymerization processes.
作用機序
The primary mechanism by which allyl cumyl peroxide exerts its effects is through the generation of free radicals. When the peroxide bond breaks, it forms two free radicals, which can initiate a chain reaction in polymerization processes. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can react with monomers to form polymers.
Oxidation: The free radicals can oxidize other organic compounds, leading to various chemical transformations.
類似化合物との比較
- Cumyl hydroperoxide
- Dicumyl peroxide
- Tert-butyl cumyl peroxide
Comparison:
- Uniqueness: Allyl cumyl peroxide is unique in its ability to generate both cumyl and allyl radicals, which can participate in different types of chemical reactions. This dual functionality makes it particularly versatile in various applications.
- Reactivity: Compared to other peroxides, this compound has a distinct reactivity profile due to the presence of the allyl group, which can undergo additional reactions such as polymerization and oxidation.
特性
CAS番号 |
61808-93-3 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-prop-2-enylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChIキー |
BKLTYOBGMZOJJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)OOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B13770312.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
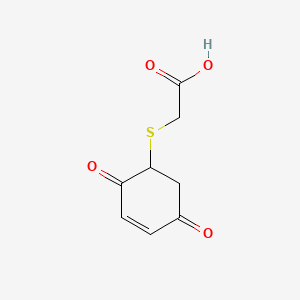
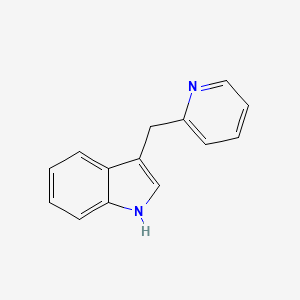
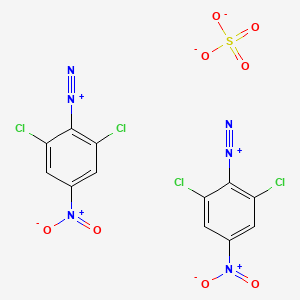


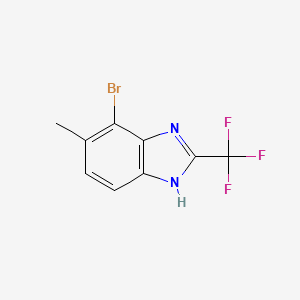
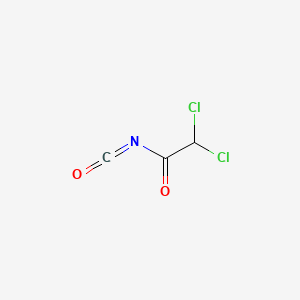
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
